molecular formula C20H26BrNO2 B4618797 N-2-adamantyl-2-(2-bromo-4-ethylphenoxy)acetamide

N-2-adamantyl-2-(2-bromo-4-ethylphenoxy)acetamide

Cat. No.: B4618797
M. Wt: 392.3 g/mol
InChI Key: PTYYSGAYDPSLGC-UHFFFAOYSA-N
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Description

N-2-adamantyl-2-(2-bromo-4-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H26BrNO2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11469 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of amino groups in specific compounds, utilizing catalysts like Novozym 435, plays a crucial role in synthesizing intermediates for antimalarial drugs. This process, involving acyl donors such as vinyl acetate, highlights the importance of kinetically controlled synthesis for producing key pharmaceutical intermediates (Magadum & Yadav, 2018).

Amidation for Antimicrobial and Antiviral Applications

N-(1-Adamantyl)acetamide and its derivatives, obtained through amidation processes, show significant antimicrobial and antiviral activities. These compounds are used in treating and preventing diseases like influenza, herpes, and pneumonia, showcasing their potential in medicinal chemistry (Khusnutdinov et al., 2011).

Analgesic Drug Development

The development of adamantyl analogues of paracetamol, identified for their potent analgesic properties, marks a significant advancement in pain management. These analogues operate as selective TRPA1 channel antagonists, offering a new direction in analgesic drug design without direct interaction with cannabinoid receptors or COX inhibition (Fresno et al., 2014).

Synthesis for Cytotoxic and Anti-inflammatory Agents

The Leuckart synthesis approach has enabled the production of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This synthesis technique is instrumental in creating compounds that can be compared with standard drugs for these effects, indicating their therapeutic potential (Rani et al., 2016).

Gastric Antisecretory Activity

Research into 0-alkylphenoxyalkylamines derived from classical H1 antagonists has unveiled their capability to inhibit histamine-induced gastric acid secretion. This discovery opens new avenues in treating gastrointestinal disorders, highlighting the versatility of adamantane derivatives in medical applications (Cross et al., 1977).

Anti-trypanosomal Activity

Adamantane arylhydroxamic acids have been synthesized and tested against Trypanosoma brucei and Trypanosoma cruzi, with specific derivatives showing promising activity and toxicity profiles against these pathogens. This research contributes to the development of new treatments for trypanosomiasis, a group of diseases with significant global health impacts (Foscolos et al., 2022).

Properties

IUPAC Name

N-(2-adamantyl)-2-(2-bromo-4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO2/c1-2-12-3-4-18(17(21)10-12)24-11-19(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,10,13-16,20H,2,5-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYSGAYDPSLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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